![molecular formula C35H34BClF4N2 B13483947 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of benzoindole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzoindole core with butyl and chloropenta-1,3-dien-1-yl substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves multiple steps, starting with the preparation of the benzoindole core. The key steps include:
Formation of the Benzoindole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions using butyl halides in the presence of a base.
Formation of the Chloropenta-1,3-dien-1-yl Substituent: This step involves the reaction of the benzoindole core with chlorinated dienes under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoindole derivatives, while reduction may produce reduced forms with altered electronic properties.
Scientific Research Applications
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or imaging agent due to its chromophoric properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent or in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with proteins, enzymes, or nucleic acids, leading to changes in their activity or function.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-butylbenzo[cd]indol-2(1H)-ylidene derivatives: These compounds share a similar benzoindole core but differ in their substituents.
Chloropenta-1,3-dien-1-yl derivatives: These compounds have similar chlorinated diene substituents but may have different core structures.
Uniqueness
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is unique due to its specific combination of substituents and its tetrafluoroborate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C35H34BClF4N2 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(2E)-1-butyl-2-[(2Z,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)-3-chloropenta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C35H34ClN2.BF4/c1-3-5-23-37-30(28-15-7-11-25-13-9-17-32(37)34(25)28)21-19-27(36)20-22-31-29-16-8-12-26-14-10-18-33(35(26)29)38(31)24-6-4-2;2-1(3,4)5/h7-22H,3-6,23-24H2,1-2H3;/q+1;-1 |
InChI Key |
WWBONEHBSDDTJL-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C(\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)/Cl |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C(C=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


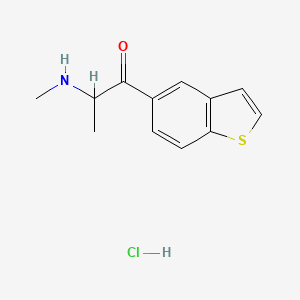
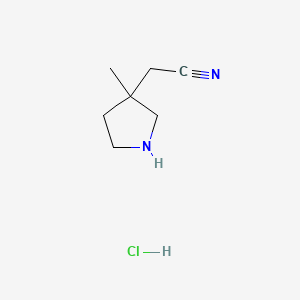

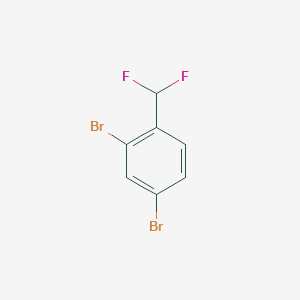
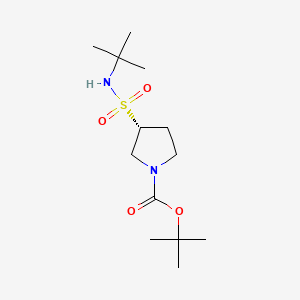
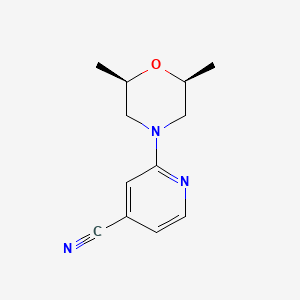
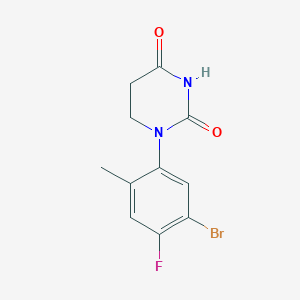

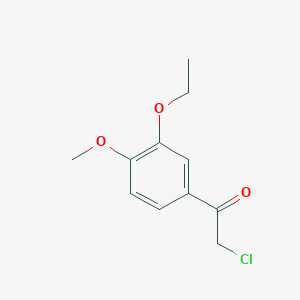
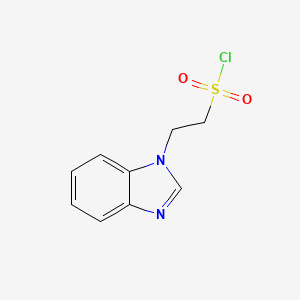
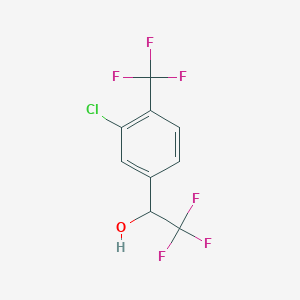
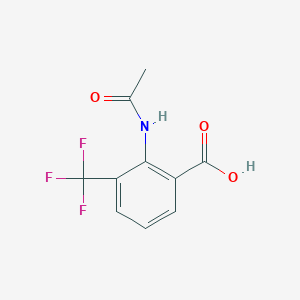
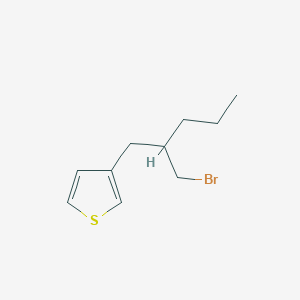
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
